molecular formula C11H12FNO B11901292 8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 210346-39-7

8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11901292
CAS No.: 210346-39-7
M. Wt: 193.22 g/mol
InChI Key: VBGZTJHHJLSZPY-UHFFFAOYSA-N
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Description

8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a methyl group attached to a naphthalene ring

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts[][1].

Major Products Formed

Scientific Research Applications

8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used in organic synthesis reactions, such as coupling reactions and selective enolization reactions.

    Biology: It can be used as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of agrochemicals and other industrial chemicals[][1].

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

8-amino-6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-6-7-3-2-4-10(14)11(7)9(13)5-8(6)12/h5H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGZTJHHJLSZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1CCCC2=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197531
Record name 8-Amino-6-fluoro-3,4-dihydro-5-methyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210346-39-7
Record name 8-Amino-6-fluoro-3,4-dihydro-5-methyl-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210346-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-6-fluoro-3,4-dihydro-5-methyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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